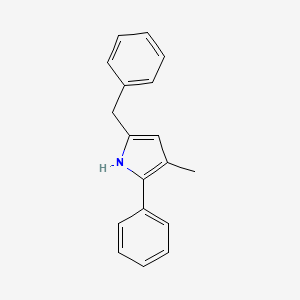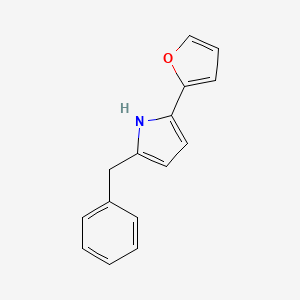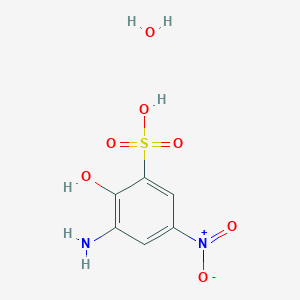
4-(Dimethylamino)pyridine N-oxide hydrate, 98%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Dimethylamino)pyridine N-oxide hydrate, 98% (4-DMAPNO) is an organic compound belonging to the pyridine family. It is a derivatives of 4-dimethylaminopyridine (4-DMAP) and is widely used in chemical synthesis and research. 4-DMAPNO is a white, crystalline solid with a melting point of 122-124°C and a boiling point of 158-160°C. It is soluble in water and ethanol and insoluble in benzene and chloroform. 4-DMAPNO is a versatile compound with a wide range of applications in scientific research and chemical synthesis.
Mecanismo De Acción
The mechanism of action of 4-(Dimethylamino)pyridine N-oxide hydrate, 98% is not fully understood. However, it is believed to act as an electrophile in chemical reactions, forming covalent bonds with nucleophiles. It is also believed to act as a Lewis acid, forming complexes with Lewis bases.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(Dimethylamino)pyridine N-oxide hydrate, 98% are not fully understood. However, studies have shown that it can cause liver toxicity in rats and mice when administered orally. Additionally, 4-(Dimethylamino)pyridine N-oxide hydrate, 98% has been shown to be an effective inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(Dimethylamino)pyridine N-oxide hydrate, 98% has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is stable and non-toxic. Additionally, it is soluble in water and ethanol, making it easy to handle and manipulate. However, 4-(Dimethylamino)pyridine N-oxide hydrate, 98% is not soluble in benzene or chloroform, and it is highly reactive, making it difficult to handle in certain laboratory conditions.
Direcciones Futuras
The potential future applications of 4-(Dimethylamino)pyridine N-oxide hydrate, 98% are vast. It may be used as a reagent in the synthesis of heterocyclic compounds, pharmaceuticals, agrochemicals, and other organic compounds. Additionally, it may be used as a catalyst or ligand in catalytic reactions, and it may be used as a therapeutic agent to inhibit the enzyme acetylcholinesterase. Finally, further research may be conducted to better understand the biochemical and physiological effects of 4-(Dimethylamino)pyridine N-oxide hydrate, 98%.
Métodos De Síntesis
The synthesis of 4-(Dimethylamino)pyridine N-oxide hydrate, 98% is typically accomplished through a two-step reaction. The first step involves the reaction of 4-dimethylaminopyridine (4-DMAP) with nitric acid to form 4-dimethylaminopyridine nitrate (4-DMAPN). The second step involves the reaction of 4-DMAPN with sodium hydroxide to form 4-(Dimethylamino)pyridine N-oxide hydrate, 98%. Both steps are typically carried out in aqueous solution and are highly exothermic.
Aplicaciones Científicas De Investigación
4-(Dimethylamino)pyridine N-oxide hydrate, 98% is widely used in scientific research and chemical synthesis. It is commonly used as a reagent for the synthesis of heterocyclic compounds, such as pyridines, quinolines, and imidazoles. It is also used in the synthesis of amines and in the preparation of catalysts and ligands for catalytic reactions. In addition, 4-(Dimethylamino)pyridine N-oxide hydrate, 98% is used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Propiedades
IUPAC Name |
N,N-dimethyl-1-oxidopyridin-1-ium-4-amine;hydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O.H2O/c1-8(2)7-3-5-9(10)6-4-7;/h3-6H,1-2H3;1H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWSRYFUIVQUFNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=[N+](C=C1)[O-].O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Dimethylaminopyridine N-oxide hydrate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-sec-Butyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole; 95%](/img/structure/B6335828.png)
![2-Benzyl-4,5,6,7,8,9-hexahydro-1H-cycloocta[b]pyrrole](/img/structure/B6335836.png)


![3-[(5-Phenyl-1H-pyrrol-2-yl)methyl]-1H-indole](/img/structure/B6335868.png)


![2-Benzyl-5-[2-(5-benzyl-1H-pyrrol-2-yl)ethyl]-1H-pyrrole](/img/structure/B6335886.png)





